molecular formula C28H26BNO2 B14050650 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole

Cat. No.: B14050650
M. Wt: 419.3 g/mol
InChI Key: IOXBWUXLHLCVJS-UHFFFAOYSA-N
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Description

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is an organic compound with a complex structure that includes a benzo[a]carbazole core and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated benzo[a]carbazole derivative reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are essential for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzo[a]carbazole derivatives .

Scientific Research Applications

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The benzo[a]carbazole core can interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the benzo[a]carbazole core.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a boronic ester group but has a different aromatic core.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester derivative with a pyridine core.

Uniqueness

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is unique due to its combination of the benzo[a]carbazole core and the boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.

Properties

Molecular Formula

C28H26BNO2

Molecular Weight

419.3 g/mol

IUPAC Name

11-phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[a]carbazole

InChI

InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)20-15-17-25-24(18-20)23-16-14-19-10-8-9-13-22(19)26(23)30(25)21-11-6-5-7-12-21/h5-18H,1-4H3

InChI Key

IOXBWUXLHLCVJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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